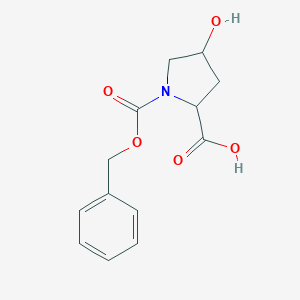

N-Cbz-hydroxy-L-proline

Description

The exact mass of the compound 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 690765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928867 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13504-85-3 | |

| Record name | 1-Benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Properties of N-Cbz-hydroxy-L-proline

Introduction

N-Carbobenzyloxy-hydroxy-L-proline, commonly abbreviated as N-Cbz-hydroxy-L-proline or Z-Hyp-OH, is a chemically modified derivative of the non-essential amino acid hydroxy-L-proline. Its structure is distinguished by the presence of a carbobenzyloxy (Cbz or Z) group attached to the nitrogen atom of the pyrrolidine ring. This protecting group makes this compound a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics.[1] Hydroxyproline itself is a major component of collagen, where its post-translational formation is vital for collagen stability. The protected form, this compound, allows for the precise incorporation of this unique amino acid into synthetic molecules, making it a valuable reagent for researchers in drug development and materials science.[1][2]

Chemical Structure and Identification

This compound is structurally characterized by an L-proline core, a five-membered pyrrolidine ring, with a hydroxyl group (-OH) at the C4 position (specifically, the trans configuration in the most common isomer) and a carboxylic acid group at the C2 position. The amine group on the ring is protected by a carbobenzyloxy group. This protecting group is introduced to prevent the highly reactive secondary amine from participating in unintended side reactions during chemical synthesis, such as peptide bond formation.[1]

-

IUPAC Name : (2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid[1][3]

-

Common Synonyms : Z-Hyp-OH, Z-L-4-Hydroxyproline, (4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-proline, N-Cbz-trans-4-hydroxy-L-proline[1][3][4]

-

SMILES : O[C@@H]1C--INVALID-LINK--N(C1)C(=O)OCc2ccccc2[1][5]

-

InChI Key : WWVCWLBEARZMAH-MNOVXSKESA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound have been well-documented, making it a predictable and reliable reagent in various experimental settings. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder or viscous oil | [1][6] |

| Molecular Weight | 265.26 g/mol | [3][5] |

| Melting Point | 104-107 °C | [7] |

| Boiling Point | 486.9 ± 45.0 °C (Predicted) | [7] |

| Density | 1.416 ± 0.06 g/cm³ (Predicted) | [7] |

| Water Solubility | Sparingly or slightly soluble | [1][6][7] |

| Other Solubilities | Soluble in Dichloromethane, Ethyl Acetate | [7] |

| Storage Temperature | Room Temperature or 4°C | [1][5][6] |

| LogP | -0.10 / 0.843 | [1][5] |

| Topological Polar Surface Area (TPSA) | 87.07 Ų | [5] |

| Hydrogen Bond Donors | 2 | [1][5] |

| Hydrogen Bond Acceptors | 4-6 | [1][5] |

| Rotatable Bonds | 3-5 | [1][5] |

| Vapor Pressure | 2.71 x 10⁻¹⁰ mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the protection of the secondary amine of L-hydroxyproline using benzyl chloroformate. The following protocol is a general method for its preparation.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

L-hydroxyproline (1 equivalent)

-

Sodium bicarbonate (2.5 equivalents)

-

Benzyl chloroformate (1.05 equivalents)

-

Dioxane

-

Deionized Water

-

12 M Hydrochloric Acid

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of L-hydroxyproline (e.g., 78.7 g, 600 mmol) and sodium bicarbonate (e.g., 126 g, 1.5 mol) is prepared in water (e.g., 900 mL).[6]

-

To this aqueous solution, a solution of benzyl chloroformate (e.g., 89.6 mL, 630 mmol) in dioxane (e.g., 90 mL) is added slowly while stirring.[6]

-

The reaction mixture is stirred overnight at room temperature to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).[6]

Work-up and Purification:

-

The reaction mixture is cooled to 0 °C in an ice bath.[6]

-

The mixture is then acidified to a pH of 2 by the slow addition of 12 M hydrochloric acid.[6]

-

The aqueous phase is extracted three times with ethyl acetate (e.g., 3 x 500 mL).[6]

-

The combined organic phases are washed three times with a saturated brine solution (e.g., 3 x 200 mL).[6]

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[6]

-

The final product is obtained as a colorless viscous oil with a quantitative yield and can typically be used in subsequent reactions without further purification.[6]

Caption: Workflow for the chemical synthesis of this compound.

Biological and Chemical Significance

The primary application of this compound is as a protected amino acid for peptide synthesis.[1] Its protected amine allows for the sequential addition of amino acids to build a peptide chain without self-polymerization. Beyond its role as a synthetic intermediate, this compound has been identified as a competitive inhibitor of porcine kidney prolidase.[4][6] Prolidase is an enzyme responsible for cleaving dipeptides that contain a C-terminal proline or hydroxyproline, playing a role in the final stages of protein degradation and collagen recycling.

The biological relevance of this compound is intrinsically linked to its core structure, hydroxyproline. Hydroxyproline is a critical component of collagen, where it stabilizes the helical structure.[8] Free hydroxyproline, released from collagen degradation, is not re-incorporated into proteins but is instead catabolized.[9] This metabolic pathway is significant in cell signaling; for instance, the hydroxylation of proline residues on the Hypoxia-Inducible Factor (HIF-1α) protein is a key step in its degradation under normal oxygen conditions.[8][9] In cancer metabolism, hydroxyproline can serve as an energy source and its metabolic pathway can influence redox balance and the production of biosynthetic precursors.[9]

References

- 1. guidechem.com [guidechem.com]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C13H15NO5 | CID 391517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 13504-85-3 [chemicalbook.com]

- 7. CBZ-L-HYDROXYPROLINE [chembk.com]

- 8. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of N-Cbz-hydroxy-L-proline, a pivotal chiral building block in modern organic synthesis and medicinal chemistry.

Core Chemical Properties

N-Carbobenzyloxy-hydroxy-L-proline, commonly abbreviated as this compound or Z-Hyp-OH, is a derivative of the non-essential amino acid L-hydroxyproline. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to the amine functionality enhances its utility in synthetic chemistry by preventing unwanted side reactions during peptide synthesis and other chemical transformations.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₅[1] |

| Molecular Weight | 265.26 g/mol [1] |

| Appearance | White to off-white crystalline solid or powder[2] |

| Melting Point | 104-107 °C |

| Boiling Point | 486.9 ± 45.0 °C (Predicted) |

| Solubility | Sparingly soluble in water. Soluble in dichloromethane and ethyl acetate. |

| pKa | 3.78 ± 0.40 (Predicted) |

| Optical Activity | [α]20/D -54 ± 1°, c = 2% in ethanol |

| CAS Number | 13504-85-3 |

Synthesis and Experimental Protocols

The strategic placement of the Cbz group allows for the selective manipulation of other functional groups within the molecule, making it an invaluable tool in the construction of complex peptides and peptidomimetics.

General Synthesis of N-Cbz-trans-4-hydroxy-L-proline

This protocol outlines a common method for the N-protection of trans-4-hydroxy-L-proline.

Materials:

-

L-hydroxyproline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

12 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-hydroxyproline and sodium bicarbonate in water.

-

Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the mixture to a pH of 2 with 12 M HCl.[3]

-

Extract the aqueous phase three times with ethyl acetate.[3]

-

Combine the organic phases and wash them three times with a saturated brine solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure to yield the product, typically as a colorless, viscous oil.[3] The product can often be used in subsequent steps without further purification.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in Fmoc/tBu-based solid-phase peptide synthesis. The Cbz group serves as N-terminal protection.

Protocol Outline:

-

Standard Fmoc-SPPS: The peptide chain is assembled on a solid support using standard Fmoc chemistry until the final amino acid is to be coupled.

-

Final Coupling: For the last coupling step, Cbz-protected hydroxy-L-proline (e.g., Z-Hyp-OH) is used instead of an Fmoc-protected amino acid.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The N-terminal Cbz group is generally stable to these conditions.[4]

Removal of the Cbz Protecting Group

The Cbz group can be removed under various conditions, most commonly via hydrogenolysis.

Protocol using Hydrogenolysis (H₂/Pd-C):

-

Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature or with gentle heating.[5]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[5]

-

Concentrate the filtrate to obtain the deprotected product.[5]

Alternative Deprotection using NaBH₄/Pd-C: A convenient method for the deprotection of N-Cbz groups involves the use of sodium borohydride (NaBH₄) with catalytic palladium on carbon in methanol. This method generates hydrogen in situ, avoiding the need for a hydrogen gas cylinder.[6]

Applications in Drug Development and Research

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds. It is frequently employed in the synthesis of:

-

Bioactive Peptides and Peptidomimetics: The constrained ring structure of the proline moiety is crucial for inducing specific secondary structures, such as β-turns, in peptides.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various drugs. For instance, derivatives of this compound are used in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like saxagliptin, which are used to treat type 2 diabetes.[7]

-

Novel Polymers: this compound and its derivatives are used in the synthesis of biodegradable polymers with potential biomedical applications.[8]

Role in Signaling Pathways

While this compound itself is a synthetic molecule, the hydroxyproline moiety plays a crucial role in various biological signaling pathways, primarily through its incorporation into collagen.

-

Collagen Metabolism and HIF-1α Regulation: The hydroxylation of proline residues is a critical post-translational modification in collagen synthesis. Free hydroxyproline, released during collagen degradation, can influence cellular signaling. It has been shown to increase the levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia.[9] This suggests a feedback loop where a product of collagen metabolism can impact a fundamental cellular signaling pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 3. This compound | 13504-85-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. One moment, please... [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N-Cbz-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Cbz-hydroxy-L-proline (N-Carbobenzyloxy-hydroxy-L-proline), a critical parameter for its application in chemical synthesis, particularly in the development of pharmaceuticals. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound is a derivative of the amino acid hydroxy-L-proline, where the amino group is protected by a carbobenzyloxy (Cbz) group. This protection strategy is fundamental in peptide synthesis and the broader field of organic chemistry, preventing unwanted side reactions and enabling controlled, sequential bond formation. The solubility of this compound in various solvents is a crucial factor for its handling, purification, and reaction kinetics in synthetic processes.

Solubility of this compound

Qualitative Solubility:

This compound is generally described as being sparingly or slightly soluble in water.[1][2][3] Its solubility is noted in the following organic solvents:

Quantitative Solubility Data:

The following table summarizes the available quantitative solubility data for this compound. It is important to note that this data is limited and may not be universally applicable across different experimental conditions.

| Solvent | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | Not Specified | ~187 g/L (reported as 1 mmol in 2 mL) |

| Supercritical Carbon Dioxide (CO₂) | 35 - 55 | Mole fraction solubility in the range of 10⁻⁵ to 10⁻⁴ (for N-Cbz-proline)[1][4][5][6] |

Note: The solubility in supercritical CO₂ is for the related compound N-Cbz-proline and is provided for context on the behavior of N-Cbz protected amino acids in this solvent system.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for key experiments used to measure the solubility of solid compounds like this compound in liquid solvents.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid assessment of solubility, particularly in drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplates

-

Plate reader with nephelometry or turbidimetry capabilities

-

Liquid handling robotics (optional)

Procedure:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.

-

Compound Addition: Add small volumes of the concentrated this compound stock solution to the buffer in increasing concentrations across the plate.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The concentration at which a significant increase in turbidity or light scattering is observed is reported as the kinetic solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Workflow for High-Throughput Kinetic Solubility.

Conclusion

The solubility of this compound is a fundamental property that influences its utility in synthetic chemistry. While comprehensive quantitative data remains sparse, the available information indicates limited aqueous solubility and better solubility in certain organic solvents. The standardized experimental protocols provided in this guide, such as the shake-flask method, offer a robust framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. The generation of more extensive and publicly available solubility data would be highly beneficial to the scientific community, aiding in the design of more efficient and scalable synthetic processes for a wide range of applications, from academic research to industrial drug development.

References

- 1. Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide [scirp.org]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 13504-85-3 [chemicalbook.com]

- 4. Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide [file.scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

An In-depth Technical Guide to the Discovery and History of N-Cbz-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and applications of N-Cbz-hydroxy-L-proline, a pivotal molecule in the field of peptide chemistry and drug development.

Introduction: A Legacy of Peptide Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of Max Bergmann and his colleague Leonidas Zervas. In 1932, they introduced the carbobenzoxy (Cbz or Z) protecting group, a revolutionary development that for the first time allowed for the stepwise synthesis of peptides with a reversible Nα-protecting group.[1] This innovation paved the way for the controlled assembly of amino acids into complex peptides, including hormones and other bioactive molecules. This compound, a derivative of the collagen component hydroxy-L-proline, emerged as a crucial building block in this new era of peptide synthesis.

The Pioneering Synthesis: The Bergmann-Zervas Method

The foundational method for preparing N-Cbz protected amino acids was detailed in Bergmann and Zervas's 1932 publication in Berichte der deutschen chemischen Gesellschaft. The general principle involves the reaction of an amino acid with benzyl chloroformate in an alkaline aqueous solution.

Historical Synthesis Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₅ | |

| Molecular Weight | 265.26 g/mol | |

| Appearance | White to off-white powder or viscous oil | [2] |

| Melting Point | Not consistently reported as a solid | |

| Optical Rotation | Not consistently reported | |

| Yield | Quantitative | [2] |

Experimental Protocols

The synthesis of this compound has been refined over the decades for improved efficiency and scalability. Below are detailed protocols for both the classical and a more contemporary approach.

Classical Laboratory Synthesis Protocol

This protocol is based on the general method described for the N-Cbz protection of amino acids.

Materials:

-

L-hydroxyproline

-

Sodium bicarbonate

-

Benzyl chloroformate

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

12 M Hydrochloric acid

Procedure:

-

Dissolve L-hydroxyproline and sodium bicarbonate in water.

-

Slowly add a solution of benzyl chloroformate in dioxane to the aqueous solution while stirring.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Monitor the reaction completion using thin-layer chromatography.

-

Upon completion, cool the reaction mixture to 0°C in an ice bath.

-

Acidify the solution to a pH of 2 with 12 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic phases and wash with saturated brine solution (3x).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound as a colorless viscous oil.[2]

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps and decision points in the synthesis of this compound.

References

The Multifaceted Role of N-Cbz-hydroxy-L-proline in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) stands as a cornerstone building block in the intricate world of peptide chemistry. Its unique structural features, combining the conformational rigidity of the proline ring with a modifiable hydroxyl group and a stable amine protecting group, render it an invaluable tool for a myriad of applications, from the synthesis of complex peptides and peptidomimetics to its use as a chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid. The carbobenzyloxy (Cbz or Z) group provides robust protection for the secondary amine of the proline ring, stable to the conditions of peptide coupling and selectively removable by catalytic hydrogenation. The hydroxyl group, typically at the C4 position, can exist in either cis or trans configuration, offering distinct conformational properties to the resulting peptides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Sparingly soluble in water |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Hydroxy-L-proline Derivatives

While specific NMR data for this compound can vary slightly based on solvent and isomeric form, the following table provides representative chemical shifts for the core hydroxyproline scaffold, which are foundational for interpreting the spectra of its N-protected derivatives. The Cbz group will introduce characteristic signals in the aromatic region of the ¹H NMR spectrum (typically ~7.3 ppm) and additional signals in the ¹³C NMR spectrum.

| Atom | ¹H Chemical Shift (ppm) - Representative | ¹³C Chemical Shift (ppm) - Representative |

| Cα-H | ~4.3 | ~60 |

| Cβ-H₂ | ~2.0-2.3 | ~38 |

| Cγ-H | ~4.5 | ~70 |

| Cδ-H₂ | ~3.3-3.5 | ~54 |

| COOH | - | ~175 |

Note: Data is compiled from typical values for hydroxyproline derivatives and may vary.

Solid-Phase Peptide Synthesis (SPPS)

This compound, more commonly its Fmoc-protected analogue (Fmoc-Hyp-OH), is a crucial reagent in solid-phase peptide synthesis (SPPS) for introducing hydroxyproline residues into a peptide sequence. Hydroxyproline is a key component of collagen, contributing significantly to the stability of the triple helix.

Experimental Workflow for SPPS of a Tripeptide containing Hydroxyproline

Caption: Solid-Phase Peptide Synthesis Workflow for a Hydroxyproline-Containing Tripeptide.

Detailed Experimental Protocol: Manual Solid-Phase Synthesis of H-Ala-Hyp-Gly-NH₂

Materials:

-

Rink Amide resin (0.5 mmol/g substitution)

-

Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Hyp(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and HOBt, or HBTU and DIEA

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell 1 g of Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

First Amino Acid Coupling (Glycine):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Hydroxyproline):

-

Repeat the Fmoc deprotection and washing steps as in 2a and 2b.

-

Activate Fmoc-Hyp(tBu)-OH (3 eq.) and couple to the resin as described in 2c and 2d.

-

-

Third Amino Acid Coupling (Alanine):

-

Repeat the Fmoc deprotection and washing steps.

-

Activate Fmoc-Ala-OH (3 eq.) and couple to the resin.

-

-

Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Typical Coupling Yields in SPPS

| Coupling Step | Reagents | Typical Yield (%) |

| Standard Amino Acid | HBTU/DIEA in DMF | >99 |

| This compound | HATU/DIEA in DMF | >98 |

Note: Yields can be influenced by sequence, resin, and coupling reagents.

Role in Peptidomimetics and Drug Design

The conformationally constrained nature of the proline ring makes hydroxyproline derivatives, including this compound, attractive scaffolds for the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. The hydroxyl group provides a convenient handle for further chemical modification to introduce diverse functionalities.

Synthesis of a Hydroxyproline-Based Peptidomimetic Core

Caption: General workflow for converting this compound into a chiral aminopyrrolidine core for peptidomimetic synthesis.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. It is particularly effective in aldol reactions and alkylations.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Hydroxyproline Derivative

This protocol is adapted from the well-established proline-catalyzed aldol reaction, where this compound derivatives can also be employed as catalysts.

Materials:

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Ketone (e.g., acetone)

-

This compound derivative (as catalyst, ~10-30 mol%)

-

Solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the this compound derivative catalyst in the chosen solvent in a reaction flask.

-

Add the ketone to the solution and stir for 10-15 minutes.

-

Add the aldehyde to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess using NMR and chiral HPLC, respectively.

Table 4: Representative Results for Asymmetric Aldol Reactions using Proline-based Catalysts

| Aldehyde | Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| p-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline | 97 | 93:7 | 96 |

| Benzaldehyde | Acetone | 4-Hydroxyproline derivative | 85 | - | 92 |

Note: Results are representative and can vary based on specific catalyst structure and reaction conditions.

Signaling and Metabolic Pathways

Hydroxyproline, the functional component of this compound, plays a critical role in several biological pathways. Its most well-known role is in the stabilization of the collagen triple helix. Additionally, free hydroxyproline is involved in cellular metabolism and signaling.

HIF-1α Degradation Pathway

Under normoxic (normal oxygen) conditions, prolyl hydroxylase enzymes (PHDs) hydroxylate specific proline residues on the Hypoxia-Inducible Factor 1α (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex, to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This prevents the activation of hypoxia-response genes in the presence of oxygen.

Caption: Simplified signaling pathway for the oxygen-dependent degradation of HIF-1α mediated by proline hydroxylation.

Metabolic Pathway of Hydroxyproline

Free hydroxyproline, derived from the breakdown of collagen, is catabolized in the mitochondria. It is first converted to Δ¹-pyrroline-3-hydroxy-5-carboxylate by hydroxyproline dehydrogenase. This intermediate is then further metabolized to glyoxylate and pyruvate.

References

N-Cbz-hydroxy-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Carbobenzyloxy-hydroxy-L-proline (N-Cbz-hydroxy-L-proline) is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine ring, endowed with a hydroxyl group and a readily cleavable N-protecting group, offers a versatile scaffold for the stereoselective synthesis of a wide array of complex molecules, including peptidomimetics, therapeutic agents, and biodegradable polymers. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline solid or a viscous oil, depending on its isomeric form and purity.[1] It is sparingly soluble in water but soluble in many organic solvents. The presence of the Cbz (benzyloxycarbonyl) group enhances its stability and facilitates its use in various synthetic transformations.

Table 1: Physicochemical Properties of N-Cbz-trans-4-hydroxy-L-proline

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₅ | [2] |

| Molecular Weight | 265.26 g/mol | [2] |

| Appearance | White to off-white crystalline solid or viscous oil | [1] |

| Melting Point | 105.0 to 109.0 °C | |

| Optical Activity [α]D | -53.0 to -56.0° (c=2, EtOH) | |

| Solubility | Sparingly soluble in water | [1] |

| LogP | 0.843 | [2] |

| Topological Polar Surface Area (TPSA) | 87.07 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of hydroxy-L-proline with benzyl chloroformate under basic conditions. This reaction protects the secondary amine of the proline ring, allowing for selective modifications at other positions. Both trans- and cis-isomers of this compound can be synthesized, with the trans-isomer being the more common starting material.

General Synthesis of N-Cbz-trans-4-hydroxy-L-proline

The following is a general and widely used protocol for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.

Experimental Protocol:

-

Dissolution: Dissolve L-hydroxyproline (1 equivalent) and sodium bicarbonate (2.5 equivalents) in water.

-

Addition of Protecting Group: To the stirred solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in a suitable organic solvent like dioxane.[1]

-

Reaction: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of 2 using 12 M hydrochloric acid.[1]

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.[1]

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Concentration: Concentrate the solution under reduced pressure to yield this compound as a colorless viscous oil. The yield is often reported to be quantitative.[1]

Table 2: Representative Synthesis of N-Cbz-trans-4-hydroxy-L-proline - Reactant Quantities

| Reactant | Molar Ratio | Example Quantity |

| L-hydroxyproline | 1.0 | 78.7 g (600 mmol) |

| Sodium Bicarbonate | 2.5 | 126 g (1.5 mol) |

| Benzyl Chloroformate | 1.05 | 89.6 mL (630 mmol) |

| Water | - | 900 mL |

| Dioxane | - | 90 mL |

This data is based on a general method and can be scaled as needed.[1]

Synthesis of N-Cbz-cis-4-hydroxy-L-proline

The cis-isomer is typically synthesized from the trans-isomer through a stereoinversion process, often involving a Mitsunobu reaction or by activating the hydroxyl group of the trans-isomer and subsequent nucleophilic substitution with inversion of configuration.[3][4] A high-yielding, three-step procedure has been developed to convert N-phenylsulfonyl-trans-4-hydroxy-L-proline to its cis-methyl ester derivative with an overall yield of 82%.[4]

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.

Applications in Drug Development and Peptide Synthesis

This compound is a cornerstone in the synthesis of various pharmaceuticals and bioactive peptides due to its predefined stereochemistry and versatile functional groups.

Solid-Phase Peptide Synthesis (SPPS)

The Cbz group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation.[5] The hydroxyl group can either be left unprotected or protected with a suitable group depending on the synthetic strategy.

Experimental Protocol for Incorporation into a Peptide Chain (General):

-

Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with the C-terminal amino acid.

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add this activated solution to the deprotected resin.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.

-

Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The Cbz group is generally stable to the conditions used for Fmoc removal but can be cleaved under different conditions, such as hydrogenolysis, if desired.

Workflow for Solid-Phase Peptide Synthesis

Caption: A single cycle of solid-phase peptide synthesis incorporating this compound.

Synthesis of DPP-4 Inhibitors (e.g., Saxagliptin)

This compound is a key precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, it is a starting material for the synthesis of a key intermediate of Saxagliptin.

The synthesis of Saxagliptin involves the coupling of a protected adamantylglycine derivative with a modified proline component. This compound can be converted to the required proline derivative.

Logical Flow for the Role of this compound in Saxagliptin Synthesis

Caption: Logical flow diagram illustrating the use of this compound in the synthesis of Saxagliptin.

As a Chiral Auxiliary and in Polymer Synthesis

The inherent chirality of this compound makes it a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions. Furthermore, it has been utilized in the synthesis of biodegradable polymers. For example, direct melting condensation polymerization of N-Cbz protected hydroxyproline has been used to produce poly(4-hydroxy-N-Cbz-L-proline ester).

Conclusion

This compound stands out as a versatile and indispensable chiral building block in the fields of organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with the synthetic flexibility offered by its protected amine and reactive hydroxyl group, provides a reliable platform for the construction of complex and biologically active molecules. The detailed protocols and data presented in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and materials science.

References

A Technical Guide to the Biological Significance of Hydroxyproline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyproline, a post-translationally modified imino acid, is a cornerstone of structural biology, primarily recognized for its critical role in stabilizing the collagen triple helix. However, the biological significance of hydroxyproline and its derivatives extends far beyond this structural function. This technical guide explores the multifaceted roles of these molecules, focusing on their involvement in crucial cell signaling pathways, particularly the hypoxia-inducible factor (HIF) signaling cascade. By inhibiting prolyl hydroxylase domain (PHD) enzymes, specific hydroxyproline derivatives can modulate the cellular response to oxygen levels, a mechanism with profound therapeutic implications for conditions such as anemia, ischemia, and inflammatory diseases. This document provides an in-depth review of the core biological functions, quantitative data on derivative activity, detailed experimental protocols for their evaluation, and visual representations of the key molecular pathways.

The Foundational Role of Hydroxyproline in Collagen Stability

Hydroxyproline is produced through the post-translational hydroxylation of proline residues within procollagen chains, a reaction catalyzed by prolyl 4-hydroxylases (P4Hs) in the lumen of the endoplasmic reticulum.[1][2] This modification is indispensable for the structural integrity of connective tissues.

-

Triple Helix Stabilization: The most well-documented role of 4-hydroxyproline (4-Hyp) is the stabilization of the collagen triple helix.[3][4][5] The hydroxyl group of 4-Hyp contributes to conformational stability primarily through stereoelectronic effects that preorganize the proline ring into a conformation favorable for the sharp twisting of the helix.[6][7] This stability is essential for the formation of robust collagen fibers that provide tensile strength to skin, bones, cartilage, and blood vessels.[3][4] Without adequate hydroxylation, as seen in vitamin C (ascorbic acid) deficiency, unstable collagen is produced, leading to the clinical manifestations of scurvy.[5]

-

Fibril Formation and Molecular Interactions: Beyond thermal stability, proline hydroxylation patterns can influence the assembly of collagen molecules into fibrils.[7] Furthermore, 4-Hyp residues are involved in creating high-avidity binding sites for cellular receptors like integrins and discoidin domain receptors (DDRs), mediating cell-matrix interactions that are crucial for cellular functions.[7]

While 4-Hyp is stabilizing, other derivatives like 3-hydroxyproline (3-Hyp), which occurs naturally in specific collagen sequences, can have a destabilizing effect on the triple helix, highlighting the regioisomeric specificity of their functions.[6]

Hydroxyproline Derivatives in Cellular Signaling: The HIF Pathway

A paradigm shift in understanding the significance of hydroxyproline derivatives has come from the discovery of their role in oxygen sensing. This process is mediated by a distinct family of prolyl hydroxylases, known as HIF prolyl hydroxylase domain (PHD) enzymes (also called EGLNs).[8][9]

-

Normoxic Conditions: Under normal oxygen levels (normoxia), PHD enzymes utilize O₂, iron (Fe²⁺), and α-ketoglutarate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[10][11][12] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[8][10] The VHL complex then polyubiquitylates HIF-α, targeting it for rapid degradation by the proteasome.[10][12] This keeps HIF-α levels low and its downstream gene targets inactive.

-

Hypoxic Conditions: Under low oxygen levels (hypoxia), the PHD enzymes lack their essential co-substrate (O₂) and become inactive.[11] Consequently, HIF-α is not hydroxylated, escapes VHL-mediated degradation, and stabilizes.[10][13] Stabilized HIF-α translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[10] This transcriptional activation orchestrates a systemic response to hypoxia, including promoting erythropoiesis (red blood cell production) via erythropoietin (EPO), angiogenesis (new blood vessel formation), and metabolic adaptation.[10][12]

Hydroxyproline derivatives designed as small molecules can act as competitive inhibitors of PHD enzymes, mimicking a hypoxic state even under normoxic conditions.[13] These HIF-prolyl hydroxylase inhibitors (HIF-PHIs) stabilize HIF-α, leading to the therapeutic activation of HIF target genes.[10][13] This mechanism is the basis for a new class of oral drugs for treating anemia associated with chronic kidney disease (CKD).[12][13]

Therapeutic Applications and Drug Development

The ability to pharmacologically stabilize HIF-α has opened new avenues for treating a range of diseases. Several HIF-PHIs, which are structurally related to the α-ketoglutarate co-substrate, are now approved in various countries.

-

Renal Anemia: HIF-PHIs are a novel class of oral medications for treating anemia in CKD patients.[13] By stabilizing HIF, they increase the body's own production of erythropoietin and improve iron metabolism by reducing levels of the iron-regulating hormone hepcidin.[11][12][13] This offers an alternative to injectable erythropoiesis-stimulating agents (ESAs).[13]

-

Ischemia and Inflammation: The HIF pathway's role in promoting angiogenesis and cell survival suggests potential applications for HIF-PHIs in ischemic conditions such as myocardial infarction and peripheral artery disease.

-

Fibrotic Diseases: Some hydroxyproline-containing collagen analogues have been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling.[14][15] This suggests a potential therapeutic strategy for fibrotic diseases like liver fibrosis, where excessive collagen deposition occurs.[14]

Quantitative Biological Data

The efficacy of HIF-PHIs is determined by their ability to inhibit PHD isoforms. The following table summarizes publicly available IC₅₀ values for several prominent PHD inhibitors, demonstrating their potency.

| Compound | Target | IC₅₀ (μM) | Assay Type | Reference |

| Roxadustat (FG-4592) | PHD2 | 10.36 | MEKC-based enzymatic assay | [16] |

| Vadadustat (AKB-6548) | PHD2 | ~1-2 (qualitative) | Colorimetric α-KG detection | [17][18] |

| Daprodustat (GSK1278863) | PHD2 | ~1-5 (qualitative) | Colorimetric α-KG detection | [17][18] |

| N-Oxalylglycine (DMOG) | Pan-PHD | ~50-100 (qualitative) | Western blot for Hyp-564 | [19] |

| Cobalt (II) Chloride | Pan-PHD | ~20-40 | Colorimetric α-KG detection | [17] |

Note: IC₅₀ values can vary significantly based on the assay conditions, enzyme and substrate concentrations, and detection method used.

Key Experimental Methodologies

Evaluating the biological activity of hydroxyproline derivatives, particularly HIF-PHIs, involves a series of in vitro and cell-based assays.

In Vitro PHD2 Inhibition Assay (Colorimetric)

This assay measures the consumption of the PHD co-substrate α-ketoglutarate (α-KG) as an indicator of enzyme activity.

-

Principle: PHD enzymes consume α-KG during the hydroxylation of a HIF-α peptide substrate. The remaining α-KG in the reaction mixture is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product under basic conditions that can be quantified spectrophotometrically.[17]

-

Materials:

-

Recombinant human PHD2 enzyme.

-

Synthetic peptide substrate (e.g., HIF-1α residues 556-574).

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Cofactors: Ferrous sulfate (FeSO₄), L-ascorbic acid.

-

Substrate: α-ketoglutarate.

-

Test compounds (HIF-PHIs) dissolved in DMSO.

-

Stopping/Derivatization Reagent: 2,4-DNPH in HCl.

-

Color Development Reagent: NaOH.

-

96-well microplate and plate reader.

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide, ascorbic acid, and FeSO₄ in a 96-well plate.

-

Add test compounds at various concentrations (or vehicle control) to the wells and pre-incubate.

-

Initiate the reaction by adding α-ketoglutarate. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and derivatize the remaining α-KG by adding the 2,4-DNPH solution.

-

Add NaOH to develop the color.

-

Measure the absorbance at a wavelength of ~425 nm.[17]

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This is the definitive method to confirm that a compound inhibits PHDs within a cellular context, leading to the accumulation of its target, HIF-1α.

-

Principle: Cells are treated with the test compound. If the compound inhibits PHD activity, HIF-1α protein will be stabilized and accumulate. Total protein is then extracted, separated by size via SDS-PAGE, and the amount of HIF-1α is detected using a specific primary antibody.

-

Materials:

-

Cell line (e.g., HeLa, U2OS, Hep3B).[8]

-

Cell culture medium, plates, and incubator.

-

Test compound and vehicle control (e.g., DMSO).

-

Positive control (e.g., CoCl₂ or DMOG).[20]

-

Ice-cold PBS.

-

Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[20]

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, PVDF or nitrocellulose membrane, and transfer system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control).[20][21]

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.[21]

-

Enhanced Chemiluminescence (ECL) substrate and imaging system.[20][21]

-

-

Protocol:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the test compound, a positive control, and a vehicle control for a set time (e.g., 4-8 hours).[20]

-

Protein Extraction: Crucially, perform all steps on ice to prevent HIF-1α degradation.[20][22] Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[20] Centrifuge to pellet debris and collect the supernatant.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and run to separate proteins by size.[22]

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[21]

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[21]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash again and apply the ECL substrate.

-

Detection: Capture the chemiluminescent signal using an imaging system.[21]

-

Normalization: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading.[20][21] Analyze band intensity using densitometry software.

-

Signaling Pathways and Workflows

Visualizing the complex biological processes involving hydroxyproline derivatives is essential for clarity and understanding.

Caption: HIF-1α signaling under normoxic vs. hypoxic/HIF-PHI conditions.

Caption: A typical workflow for screening and validating HIF-PHI drug candidates.

Conclusion and Future Directions

The biological significance of hydroxyproline derivatives has expanded dramatically from a structural component of collagen to a key modulator of cellular signaling. The development of HIF-prolyl hydroxylase inhibitors stands as a testament to the therapeutic potential of targeting this pathway. Future research will likely focus on developing isoform-selective PHD inhibitors to minimize off-target effects and exploring the role of these derivatives in a wider range of pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions. A deeper understanding of the diverse roles of different prolyl hydroxylases and their non-HIF substrates will continue to unveil new therapeutic opportunities rooted in the complex biology of this simple but profound post-translational modification.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drinkharlo.com [drinkharlo.com]

- 4. Proline and Hydroxyproline: Amino Acids Critical for Collagen Stability [beyondbody.net]

- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 10. karger.com [karger.com]

- 11. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Hydroxyproline-containing collagen analogs trigger the release and activation of collagen-sequestered proMMP-2 by competition with prodomain-derived peptide P33-42 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synthetic hydroxyproline-containing collagen analogue (Gly–Pro–Hyp)10 promotes enzymatic activity of matrixmetalloproteinase-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. docs.abcam.com [docs.abcam.com]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to N-Cbz-hydroxy-L-proline: CAS Number, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-hydroxy-L-proline (this compound), a critical building block in peptide synthesis and a valuable precursor in the development of therapeutic agents. This document details its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization, with a focus on both the trans and cis isomers. Furthermore, it explores its relevance in key biological pathways and its application in drug discovery.

This compound, also known as N-Benzyloxycarbonyl-hydroxy-L-proline or Z-Hydroxyproline (Z-Hyp-OH), is a derivative of the amino acid hydroxyproline where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is vital for its use in peptide synthesis, preventing unwanted side reactions. The compound exists as two primary diastereomers, trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, distinguished by the stereochemistry at the 4-position of the pyrrolidine ring. The trans isomer is the most common and commercially available form.

CAS Numbers and Molecular Structure

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The primary CAS number for this compound typically refers to the trans isomer.

-

N-Cbz-trans-4-hydroxy-L-proline: 13504-85-3[1]

The molecular formula for both isomers is C₁₃H₁₅NO₅, and the molecular weight is 265.26 g/mol [1].

Physicochemical Data

The distinct stereochemistry of the cis and trans isomers leads to different physical properties. The following tables summarize key quantitative data for the N-protected forms and their parent molecules.

Table 1: Physicochemical Properties of this compound Isomers

| Property | N-Cbz-trans-4-hydroxy-L-proline | N-Cbz-cis-4-hydroxy-L-proline |

| CAS Number | 13504-85-3 | Not readily available |

| Molecular Formula | C₁₃H₁₅NO₅ | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol [1] | 265.26 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil[2][3] | White powder (for Boc-protected form)[4] |

| Melting Point | 104-107 °C | 146 °C (decomposes) (for Boc-protected form) |

| Optical Rotation | [α]²⁰/D ~ -54° (c=2 in ethanol) | [α]²⁰/D ~ -58.1° (c=5.2 in water, for unprotected form)[5] |

| Solubility | Slightly soluble in water; soluble in dichloromethane, ethyl acetate[2] | Soluble in methanol (for Boc-protected form) |

Table 2: Physicochemical Properties of Unprotected Hydroxy-L-proline Isomers

| Property | trans-4-Hydroxy-L-proline | cis-4-Hydroxy-L-proline |

| CAS Number | 51-35-4 | 618-27-9[5] |

| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol | 131.13 g/mol [4] |

| Appearance | Rhombs or needles from water[5] | White powder[4] |

| Melting Point | 274 °C[5] | 238-241 °C[5] |

| Optical Rotation | [α]D -76.5° (c=2.5 in water)[5] | [α]D¹⁸ -58.1° (c=5.2 in water)[5] |

| pKa (pK₁', pK₂') | 1.82, 9.65[5] | Not readily available |

Experimental Protocols

Synthesis of N-Cbz-trans-4-hydroxy-L-proline

A standard and widely used method for the N-protection of hydroxyproline is the Schotten-Baumann reaction.

Objective: To introduce a carbobenzyloxy (Cbz) protecting group onto the amine of trans-4-hydroxy-L-proline.

Materials:

-

trans-4-Hydroxy-L-proline

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

12 M Hydrochloric acid (HCl)

Procedure: [2]

-

Dissolve trans-4-hydroxy-L-proline and sodium bicarbonate (2.5 equivalents) in water.

-

To this solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in dioxane while maintaining vigorous stirring. The reaction is typically performed at a cool temperature (e.g., 0-5 °C) to control exothermicity.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2 with 12 M HCl.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and wash them with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a colorless viscous oil. The yield is often quantitative.

Caption: General workflow for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.

Purification

The crude product from the synthesis is often of high purity and can sometimes be used directly. For applications requiring higher purity, purification can be achieved through:

-

Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method.

-

Column Chromatography: For viscous oils or to remove closely related impurities, silica gel column chromatography is employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The separation of imino acids from hydrolysates has been effectively achieved using cation exchange resins like Dowex 50WX8, followed by elution with a suitable buffer[6].

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS. The Cbz group is stable to the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions or, more commonly, by catalytic hydrogenation.

General SPPS Cycle:

-

Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the growing peptide chain on the resin is removed, typically with a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Coupling: The carboxyl group of the incoming amino acid (e.g., this compound) is activated using coupling reagents (e.g., HBTU, HATU) and then coupled to the free N-terminus of the peptide on the resin.

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

-

Repeat: The cycle is repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the Cbz and other side-chain protecting groups are removed, often simultaneously, using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) or by catalytic hydrogenation for the Cbz group.

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Analytical Identification

Unambiguous identification of this compound and its isomers is crucial for quality control. A combination of spectroscopic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Due to hindered rotation around the carbamate bond, the ¹H and ¹³C NMR spectra of N-Cbz-protected prolines often show two sets of signals corresponding to the cis and trans rotamers[7].

-

¹H NMR: Key signals include the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), the benzylic CH₂ protons (around 5.1-5.2 ppm), and the protons of the pyrrolidine ring, including the α-proton (H2), the δ-protons (H5), and the β- and γ-protons (H3 and H4). The chemical shifts and coupling constants of the ring protons are diagnostic for the cis or trans stereochemistry of the hydroxyl group.

-

¹³C NMR: Characteristic signals include the carbonyl carbons of the Cbz group and the carboxylic acid, the aromatic carbons, the benzylic carbon, and the five carbons of the pyrrolidine ring. The chemical shift of C4, the carbon bearing the hydroxyl group, is particularly informative.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl and carboxylic acid O-H stretching.

-

C=O Stretch: A strong absorption around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl and a slightly lower frequency band for the urethane carbonyl of the Cbz group.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Typically observed in the 1100-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique that will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 265.26.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation patterns for proline-containing molecules include the loss of water, CO₂, and characteristic cleavages of the pyrrolidine ring and the Cbz group[11][12]. High-resolution mass spectrometry can confirm the elemental composition with high accuracy[13].

Role in Biological Pathways and Drug Development

The primary biological relevance of hydroxyproline is its role as a major constituent of collagen, where it is essential for the stability of the triple helix structure[14]. This hydroxylation is a post-translational modification catalyzed by prolyl hydroxylases. This compound serves as a crucial tool and synthetic intermediate for studying these processes and developing related therapeutics.

Collagen Biosynthesis

Collagen is synthesized as procollagen, where specific proline residues in Gly-X-Pro sequences are hydroxylated by prolyl 4-hydroxylases (P4Hs)[15][16]. This hydroxylation is critical for the folding and stability of the collagen triple helix. This compound is used in the synthesis of peptide fragments of collagen to study its structure, stability, and interactions.

Caption: Key steps in the biosynthesis of collagen involving prolyl hydroxylation.

Proline Metabolism and Signaling

Proline metabolism is increasingly recognized for its role in cellular signaling, particularly in response to stress. Proline dehydrogenase (PRODH), the first enzyme in proline catabolism, is linked to the production of reactive oxygen species (ROS) and apoptosis.

Caption: Simplified overview of proline metabolism and its connection to cellular signaling.

Drug Development: Prolyl Hydroxylase Inhibitors

Prolyl hydroxylase domain (PHD) enzymes are key oxygen sensors in cells that regulate the stability of Hypoxia-Inducible Factor (HIF). Under normal oxygen levels, PHDs hydroxylate proline residues on HIF-α, targeting it for degradation. Inhibiting PHDs stabilizes HIF-α, which can promote the production of erythropoietin (EPO), making PHD inhibitors a promising new class of drugs for treating anemia associated with chronic kidney disease[17].

This compound and its derivatives are valuable starting materials and scaffolds for the synthesis of these PHD inhibitors[18][19][20]. Its rigid pyrrolidine ring and stereodefined hydroxyl group provide a framework for designing molecules that can fit into the active site of prolyl hydroxylases. For example, it can be used to synthesize proline analogues that act as competitive inhibitors or probes for these enzymes[17][21].

Conclusion

This compound is a cornerstone molecule for chemists and biologists working in peptide science and drug discovery. Its well-defined stereochemistry and the robust Cbz protecting group make it an ideal building block for complex peptides and a versatile starting material for the synthesis of enzyme inhibitors. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 13504-85-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxyproline [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 10. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substrate specificity of human prolyl-4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability of N-Cbz-hydroxy-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of N-Cbz-hydroxy-L-proline. This valuable building block is crucial in various research and development areas, particularly in peptide synthesis and the manufacturing of therapeutic agents. This document offers structured data on suppliers, detailed experimental protocols, and visual representations of its utility in biochemical pathways and synthetic processes.

Commercial Availability

This compound, in both its trans and cis isomeric forms, is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The following tables summarize the availability and pricing from several key suppliers. Please note that prices are subject to change and may vary based on the quantity purchased and the supplier's location.

Table 1: Commercial Availability of trans-N-Cbz-4-hydroxy-L-proline (CAS: 13504-85-3)

| Supplier | Product Number | Purity | Package Size | Price (USD) |

| TCI Chemicals | C2506 | >98.0% (HPLC) | 5 g | $24 |

| 25 g | $123 | |||

| Sigma-Aldrich | 96310 | ≥99.0% | 5 g | $79 |

| 25 g | $99.4 | |||

| SRL | 14088 | 99% | 1 g | ~$17 |

| 25 g | ~$297 | |||

| ChemScene | CS-W016758 | ≥97% | - | Request Quote |

| J&K Scientific | - | 98% | - | Request Quote |

| Hebei Chuanghai Biotechnology | - | 99% | per kg | $10 |

| Ouhuang Engineering Materials | - | 99.92% | per kg | $5 |